molecular formula C12H13NOS B1377757 [5-(Aminomethyl)thiophen-2-yl](phenyl)methanol CAS No. 1447963-63-4

[5-(Aminomethyl)thiophen-2-yl](phenyl)methanol

Cat. No.: B1377757
CAS No.: 1447963-63-4
M. Wt: 219.3 g/mol
InChI Key: AZXLOZAAYFBNOG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophen-2-ylmethanol is a chemical compound with the molecular formula C12H13NOS and a molecular weight of 219.31 g/mol . This compound features a thiophene ring substituted with an aminomethyl group and a phenylmethanol group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)thiophen-2-ylmethanol typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the use of thiophene-2-carboxaldehyde, which undergoes a Mannich reaction with formaldehyde and an amine to introduce the aminomethyl group . The phenylmethanol group can be introduced through a Grignard reaction or other suitable alkylation methods.

Industrial Production Methods

Industrial production of 5-(Aminomethyl)thiophen-2-ylmethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)thiophen-2-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminomethyl-substituted thiophene derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)thiophen-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its aminomethyl group makes it a potential candidate for enzyme inhibition studies .

Medicine

In medicine, derivatives of 5-(Aminomethyl)thiophen-2-ylmethanol may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiophen-2-ylmethanol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(Aminomethyl)thiophen-2-ylmethanol lies in its combination of a thiophene ring with both an aminomethyl and a phenylmethanol group.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXLOZAAYFBNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Aminomethyl)thiophen-2-yl](phenyl)methanol
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[5-(Aminomethyl)thiophen-2-yl](phenyl)methanol
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[5-(Aminomethyl)thiophen-2-yl](phenyl)methanol
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[5-(Aminomethyl)thiophen-2-yl](phenyl)methanol
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[5-(Aminomethyl)thiophen-2-yl](phenyl)methanol
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[5-(Aminomethyl)thiophen-2-yl](phenyl)methanol

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